molecular formula C11H15NO B091989 4-(Diethylamino)benzaldehyde CAS No. 120-21-8

4-(Diethylamino)benzaldehyde

Cat. No.: B091989
CAS No.: 120-21-8
M. Wt: 177.24 g/mol
InChI Key: MNFZZNNFORDXSV-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the para position with a diethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-(Diethylamino)benzaldehyde interacts with the enzyme aldehyde dehydrogenase (ALDH), inhibiting its activity . ALDH is a crucial enzyme involved in the oxidation of aldehydes to carboxylic acids, a key step in the metabolism of many biomolecules.

Cellular Effects

The inhibition of ALDH by this compound can have significant effects on cellular processes. For instance, it can overcome cyclophosphamide resistance in murine leukemia cells characterized by their high content of ALDH . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of ALDH, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and cellular metabolism, as ALDH plays a crucial role in these processes.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of aldehydes, given its interaction with ALDH

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an acidic medium, such as hydrochloric acid, and is followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Diethylamino)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Diethylamino)benzaldehyde is unique due to its specific diethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFZZNNFORDXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021963
Record name 4-(Diethylamino)benzaldehyde
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-21-8
Record name 4-(Diethylamino)benzaldehyde
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Record name 4-(Diethylamino)benzaldehyde
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Record name 4-(Diethylamino)benzaldehyde
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Record name Benzaldehyde, 4-(diethylamino)-
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Record name 4-(Diethylamino)benzaldehyde
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Record name 4-diethylaminobenzaldehyde
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Record name 4-(N,N-DIETHYLAMINO)BENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-(Diethylamino)benzaldehyde (DEAB) potently inhibits cytosolic aldehyde dehydrogenase (ALDH), particularly the ALDH1 isoform. [, , , ] This inhibition disrupts the oxidation of aldehydes, including acetaldehyde (a metabolite of ethanol) and aldophosphamide (an active metabolite of cyclophosphamide). [, ]

A: DEAB's inhibition of ALDH leads to increased blood acetaldehyde levels and decreased plasma acetate levels following ethanol consumption. [] This is analogous to the effects of disulfiram, a drug used to treat alcohol use disorder. []

ANone: The molecular formula is C11H15NO, and the molecular weight is 177.24 g/mol. [Information can be derived from the chemical name and basic chemistry knowledge]

A: While spectroscopic data isn't extensively detailed, one study mentions the use of FT-IR and 1H NMR to characterize DEAB and its derivatives. [] Another study references UV absorption analysis in the context of DEAB's application in xerographic performance. []

A: Yes, DEAB has been utilized in photorefractive polymer composites for its charge transport properties. [, , , ] Specifically, it has been incorporated into systems containing poly(N-vinyl carbazole) (PVK) and 2,4,7-trinitro-9-fluorenone (TNF). [, , ]

ANone: The provided research focuses primarily on DEAB's inhibitory role rather than its catalytic properties. Therefore, this aspect is not covered in these papers.

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the two-photon absorption properties of cycloalkanone chromophores derived from DEAB. [] These calculations provided insights into the molecular geometry and electronic structure of these compounds. [] Another study utilized semi-empirical molecular orbital calculations to analyze the charge carrier trapping properties of DEAB and a carbazole dimer in a molecularly doped polymer system. []

A: Researchers synthesized a series of DEAB analogues to explore their impact on ALDH activity and antiproliferative activity against prostate cancer cells. [] Some modifications led to increased potency and selectivity against specific ALDH isoforms (ALDH1A3 and ALDH3A1). [] Additionally, several analogues displayed greater cytotoxicity against prostate cancer cell lines compared to DEAB. []

ANone: The provided research doesn't explicitly focus on DEAB's stability or formulation strategies.

ANone: The research papers provided don't cover SHE regulations related to DEAB.

A: DEAB, even at doses that significantly inhibit ALDH, did not affect the half-life or total clearance of antipyrine in mice. [] This suggests that DEAB doesn't interfere with the microsomal mixed-function oxidase system responsible for antipyrine metabolism. []

A: In vitro, DEAB sensitized cyclophosphamide-resistant L1210 leukemia cells to the cytotoxic effects of activated cyclophosphamide. [] In vivo, DEAB administration to mice increased blood acetaldehyde and decreased plasma acetate levels following ethanol administration, indicating inhibition of ALDH activity. [] Additionally, DEAB analogues showed potent inhibitory activity against ALDH isoforms and increased cytotoxicity against prostate cancer cell lines. [] Furthermore, DEAB has been implicated in modulating primitive blood cell formation in zebrafish embryos and murine models. [, ] In these studies, DEAB, through its inhibitory action on retinaldehyde dehydrogenase, led to increased expression of hematopoietic markers like gata1 and increased numbers of primitive erythroid colony-forming cells. [, ]

A: Resistance to cyclophosphamide in L1210 cells is primarily attributed to elevated levels of cytosolic ALDH. [] DEAB, as a potent ALDH inhibitor, can overcome this resistance by preventing the detoxification of aldophosphamide, the active metabolite of cyclophosphamide. []

ANone: The provided papers do not delve into detailed toxicology or long-term safety profiles of DEAB.

ANone: This aspect is not a central focus in the provided research articles.

ANone: The research presented does not explore biomarkers for DEAB efficacy, treatment response, or adverse effects.

ANone: Several analytical methods are mentioned, including:

  • Reverse-phase HPLC: Used to analyze the metabolism of retinoic acid by zebrafish Cyp26D1, a cytochrome P450 enzyme, in the presence and absence of DEAB. [, ]
  • Western blot analysis: Employed to detect ALDH levels in cell and tissue extracts using antibodies specific to the cytosolic ALDH isoform. []
  • Capillary Zone Electrophoresis (CZE): Utilized to quantify DEAB after derivatization with this compound, allowing for UV detection. []

ANone: The provided research papers do not contain information regarding the environmental impact or degradation of DEAB.

ANone: This specific aspect is not elaborated upon in the provided research papers.

ANone: Detailed validation parameters for the analytical methods employed are not provided in the research papers.

ANone: The research papers do not focus on quality control and assurance measures for DEAB.

ANone: This aspect is not discussed within the scope of the provided research.

ANone: Information on DEAB's interactions with drug transporters is not found in the provided papers.

A: Based on a study using antipyrine as a probe, DEAB does not appear to affect the activity of microsomal mixed-function oxidases. [] This suggests that DEAB's inhibitory effects are relatively specific to ALDH and do not significantly impact this major drug-metabolizing enzyme system. []

ANone: The provided research does not specifically address the biocompatibility or biodegradability of DEAB.

A: While the research doesn't directly compare DEAB to alternatives, disulfiram is mentioned as a known ALDH inhibitor with a similar effect on ethanol metabolism. [] Furthermore, the exploration of DEAB analogues highlights the potential for identifying compounds with improved potency and selectivity for specific ALDH isoforms. []

ANone: This area is not within the scope of the provided research articles.

ANone: Specific research infrastructure and resources dedicated to DEAB are not discussed within the provided research.

A: While the provided research doesn't offer a comprehensive historical overview, one paper alludes to DEAB's history as a known charge-transporting material. []

ANone: DEAB's use spans multiple disciplines:

  • Biochemistry/Pharmacology: Investigating its role as an ALDH inhibitor and its effects on ethanol metabolism, cyclophosphamide resistance, and retinoic acid signaling. [, , , , , , , ]
  • Material Science: Exploring its charge transport properties in photorefractive polymer composites. [, , , ]
  • Organic Chemistry: Synthesizing DEAB derivatives and investigating their structure-activity relationships. [, , ]

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